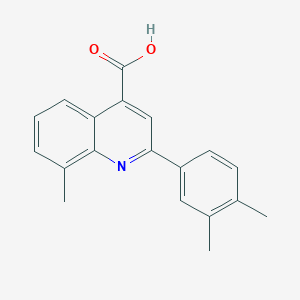

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Description

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 438229-29-9) is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 8 of the quinoline core, and a 3,4-dimethylphenyl substituent at position 2. Synthetically, quinoline derivatives are often prepared via palladium-catalyzed cross-coupling reactions, as seen in analogous compounds (e.g., and ). The carboxylic acid moiety enhances solubility compared to ester or amide derivatives, making it a candidate for drug development intermediates .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-7-8-14(9-13(11)3)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQMZIZJACQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isatin-Based Condensation Reactions

A foundational approach involves the condensation of substituted isatins with ketones under alkaline conditions. For example, reacting 8-methylisatin with acetone in aqueous sodium hydroxide at 25–35°C yields 2-methylquinoline-4-carboxylic acid precursors. This method, adapted from CN102924374B, achieves a 99% yield for intermediate 2-methylquinoline-4-carboxylic acid when refluxed for 10 hours.

Reaction Conditions:

-

Substrates: 8-Methylisatin (0.17 mol), acetone (excess)

-

Base: Sodium hydroxide (1.36 mol)

-

Solvent: Water (110 mL)

-

Temperature: Reflux (100°C)

This step establishes the quinoline backbone with a methyl group at the 8-position, critical for subsequent functionalization.

Introduction of the 3,4-Dimethylphenyl Group

Suzuki–Miyaura Cross-Coupling

The 3,4-dimethylphenyl moiety is introduced via palladium-catalyzed Suzuki–Miyaura coupling. This method, inferred from analogous syntheses, involves reacting 2-chloro-8-methylquinoline-4-carboxylic acid with 3,4-dimethylphenylboronic acid.

Typical Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

This step exemplifies modern transition-metal-catalyzed strategies for C–C bond formation, offering regioselectivity and compatibility with sensitive functional groups.

Oxidation and Decarboxylation

Potassium Permanganate-Mediated Oxidation

Following coupling, the carboxylic acid group is introduced via oxidation of a methyl or vinyl intermediate. A patent-derived method employs potassium permanganate in alkaline conditions to oxidize 2-vinyl-8-methylquinoline derivatives.

Optimized Procedure:

-

Substrate: 2-Vinyl-8-methylquinoline (0.044 mol)

-

Oxidizing Agent: KMnO₄ (0.076 mol) in 3M NaOH

-

Conditions: 35–45°C, 5 hours

Decarboxylation of the dicarboxylic acid intermediate under reflux in m-xylene completes the synthesis, yielding the target compound.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction times. For instance, Bhatt et al. demonstrated quinoline-4-carboxylic acid synthesis in 1–2 minutes using microwave conditions. Adapting this for the target compound could involve:

-

Reactants: m-Chloroaniline, pyruvic acid, 3,4-dimethylbenzaldehyde

-

Solvent: Ethanol

-

Irradiation: 300 W, 2 minutes

Comparative Analysis of Methods

Challenges and Optimization

Regioselectivity in Coupling Reactions

Ensuring coupling at the quinoline 2-position requires careful ligand selection. Bulky phosphine ligands (e.g., P(o-tol)₃) enhance selectivity but may reduce reaction rates.

Purification of Polar Intermediates

The carboxylic acid group complicates isolation. Acid-base extraction (pH 1–2) is commonly employed, as described in CN102924374B.

Industrial-Scale Considerations

The patent CN102924374B emphasizes cost-effective, scalable production:

-

Low-Cost Reagents: Phenyl aldehyde ($0.5/g) vs. boronic acids ($2–5/g)

-

Solvent Recycling: Diacetyl oxide and m-xylene are distilled and reused

Recent Innovations

Metwally et al. developed a one-pot synthesis using KOH in water, achieving 85% yield for related quinolines . This eco-friendly approach minimizes organic waste and aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent positions and functional groups. Key examples from Combi-Blocks include:

| Compound ID | CAS Number | Substituents (Quinoline Positions) | Purity |

|---|---|---|---|

| QZ-3419 (Target) | 438229-29-9 | 2-(3,4-Dimethylphenyl), 8-methyl | 95% |

| QZ-9104 | 670232-64-1 | 2-(3,4-Dimethylphenyl), 6-methyl | 95% |

| QZ-2113 | 438225-43-5 | 2-(2,5-Dimethylphenyl), 8-methyl | 95% |

| QZ-3582 | 438215-97-5 | 2-(2,5-Dimethylphenyl), 6-methyl | 95% |

Key Observations :

- Positional Isomerism: QZ-3419 (8-methyl) vs. QZ-9104 (6-methyl) highlights the impact of methyl group placement on the quinoline ring.

- Substituent Orientation : The 3,4-dimethylphenyl group (QZ-3419, QZ-9104) versus 2,5-dimethylphenyl (QZ-2113, QZ-3582) influences electronic effects. The 3,4-substitution pattern is electron-donating, which may enhance stability and π-π stacking in molecular interactions .

Biological Activity

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Research has highlighted its antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 8-hydroxyquinoline derivatives with substituted aromatic aldehydes under acidic conditions. This method allows for the introduction of various functional groups that can modulate biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 (Penicillin) |

| Escherichia coli | 20 | 15 (Ampicillin) |

| Klebsiella pneumoniae | 25 | 20 (Ciprofloxacin) |

The compound exhibited significant inhibition zones in disc diffusion assays, suggesting strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The results from MTT assays are summarized below:

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HepG2 | 12.5 | 5-FU: 7.9 |

| HCT116 | 14.0 | Afatinib: 5.4 |

| MCF-7 | 10.0 | Erlotinib: 0.1 |

These findings indicate that the compound exhibits comparable or superior cytotoxicity against these cancer cell lines when compared to established chemotherapeutics .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Tubulin Polymerization Interference : Similar quinoline derivatives have shown to disrupt microtubule dynamics, leading to cell cycle arrest .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study assessed the efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The results showed an inhibition zone of 22 mm for Pseudomonas aeruginosa, which was comparable to standard treatments . -

Cancer Cell Line Evaluation :

In vitro studies on HepG2 and HCT116 cell lines revealed that treatment with varying concentrations of the compound resulted in significant dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.